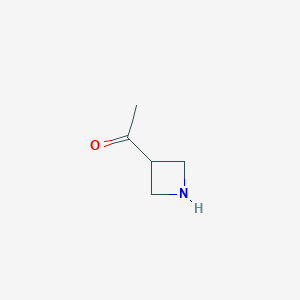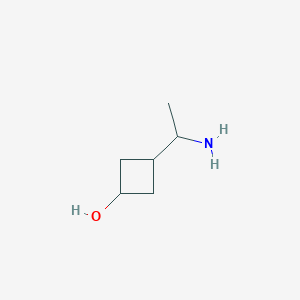
2-Amino-5-methylthiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Amino-5-méthylthiazole-4-carboxamide est un composé organique appartenant à la famille des thiazoles, caractérisé par un cycle à cinq chaînons contenant à la fois des atomes de soufre et d'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 2-Amino-5-méthylthiazole-4-carboxamide implique généralement la réaction du 2-amino-5-méthylthiazole avec des agents carboxylant appropriés. Une méthode courante consiste à utiliser le 2-aminothiazole-4-carboxylate d'éthyle comme matière première, qui est ensuite réagi avec divers aldéhydes ou cétones en présence d'acide acétique glacial et d'éthanol . Le mélange réactionnel est généralement agité et porté à reflux pendant plusieurs heures pour obtenir le produit souhaité.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour garantir des rendements et une pureté plus élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la possibilité de mise à l'échelle du processus de production .
Analyse Des Réactions Chimiques
Types de réactions : Le 2-Amino-5-méthylthiazole-4-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent le convertir en thiazolidines ou d'autres formes réduites.
Substitution : Les réactions de substitution électrophile et nucléophile sont courantes, en particulier au niveau des atomes d'azote et de soufre.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes, les chlorures d'acyle et divers électrophiles sont utilisés dans des conditions douces à modérées.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les thiazolidines et divers thiazoles substitués, selon les conditions réactionnelles et les réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
Le 2-Amino-5-méthylthiazole-4-carboxamide a un large éventail d'applications dans la recherche scientifique :
Chimie : Il sert de brique de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est utilisé dans l'étude de l'inhibition enzymatique et des interactions protéine-ligand.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action du 2-Amino-5-méthylthiazole-4-carboxamide implique son interaction avec diverses cibles moléculaires, notamment les enzymes et les récepteurs. Le composé peut inhiber des enzymes spécifiques en se liant à leurs sites actifs, bloquant ainsi leur activité. De plus, il peut moduler les voies de signalisation en interagissant avec les récepteurs cellulaires, ce qui conduit à des réponses cellulaires modifiées .
Composés similaires :
2-Amino-4-méthylthiazole : Partage une structure de cycle thiazole similaire, mais diffère par la position du groupe amino.
2-Amino-5-bromo-4-méthylthiazole : Contient un atome de brome, qui confère des propriétés chimiques différentes.
2-Amino-4,5-diméthylthiazole : Présente un groupe méthyle supplémentaire, affectant sa réactivité et son activité biologique
Unicité : Le 2-Amino-5-méthylthiazole-4-carboxamide est unique en raison de son motif de substitution spécifique, qui influence sa réactivité chimique et ses activités biologiques. La capacité de ce composé à subir diverses réactions chimiques et ses applications thérapeutiques potentielles en font une molécule précieuse dans divers domaines de recherche .
Applications De Recherche Scientifique
2-Amino-5-methylthiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-5-methylthiazole-4-carboxamide involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
2-Amino-4-methylthiazole: Shares a similar thiazole ring structure but differs in the position of the amino group.
2-Amino-5-bromo-4-methylthiazole: Contains a bromine atom, which imparts different chemical properties.
2-Amino-4,5-dimethylthiazole: Features an additional methyl group, affecting its reactivity and biological activity
Uniqueness: 2-Amino-5-methylthiazole-4-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activities. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable molecule in various research fields .
Propriétés
Formule moléculaire |
C5H7N3OS |
|---|---|
Poids moléculaire |
157.20 g/mol |
Nom IUPAC |
2-amino-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C5H7N3OS/c1-2-3(4(6)9)8-5(7)10-2/h1H3,(H2,6,9)(H2,7,8) |
Clé InChI |
HBFXTTKYNBWXQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11925197.png)

![Benzo[b]thiophene-4-carboxamide](/img/structure/B11925207.png)


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate](/img/structure/B11925221.png)


![3-Aminopyrazolo[1,5-a]pyridin-6-ol](/img/structure/B11925255.png)

